molecular formula C17H24N4O2 B4632316 N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4632316
M. Wt: 316.4 g/mol
InChI Key: LPJKDXSENQUHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18992602 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Macrolides and Other Pharmaceuticals

Triazole derivatives, such as N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in the synthesis of macrolides and other pharmaceutical compounds. For example, the photooxygenation of oxazoles, a process that involves the reaction with singlet oxygen, can be utilized to create activated carboxylates. These activated carboxylates are instrumental in the synthesis of complex molecules like macrolides, which include pharmacologically significant compounds such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Antimicrobial and Antifungal Agents

Research into triazole derivatives has shown promising results in the development of new antimicrobial and antifungal agents. A study on the synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles demonstrates the potential of these compounds in combating oxidative stress and microbial infections. These compounds were shown to exhibit significant antioxidant activity, highlighting their potential in therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Corrosion Inhibition

Another critical application of triazole derivatives is in the field of corrosion science. For instance, the study on the mechanism and inhibiting efficiency of a triazole derivative on mild steel corrosion in acidic media reveals that these compounds can offer significant protection against corrosion. This application is particularly relevant in industrial processes where corrosion resistance is essential for maintaining the integrity of metal components (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Antitumor Activity

Triazole derivatives have also been explored for their potential antitumor activities. The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents also highlights their potent antibacterial effect against Staphylococcus aureus and activity against pathogenic yeast Candida albicans. This dual functionality underscores the versatility of triazole derivatives in medical research and their potential as antitumor agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Properties

IUPAC Name

N-butyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-4-6-11-18-17(22)16-13(3)21(20-19-16)14-7-9-15(10-8-14)23-12-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKDXSENQUHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.